4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one
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Overview
Description
4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one is a chemical compound with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . This compound is characterized by its unique structure, which includes a cyclodecane ring with multiple substituents, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Grignard reagents to introduce the isopropyl group, followed by Wittig reaction to form the methylene group . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the cyclization process. Additionally, high-pressure hydrogenation may be employed to achieve the desired structural configuration .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using or to form corresponding ketones or carboxylic acids.
Reduction: or can be used to reduce the compound to its corresponding alcohol.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites , inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction and gene expression modulation , contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclodecen-1-one, 4-methyl-10-methylene-7-(1-methylethyl)-, (4E)
- 1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulen-1-ol
Uniqueness
4-Methyl-10-methylidene-7-(propan-2-yl)cyclodec-4-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919077-76-2 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-methyl-10-methylidene-7-propan-2-ylcyclodec-4-en-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,11,14H,4,6-10H2,1-3H3 |
InChI Key |
UWEWRGZWBYCRFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CCC(=C)C(=O)CC1)C(C)C |
Origin of Product |
United States |
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